Benzothiazol-2-ylmethyl-methyl-amine

Description

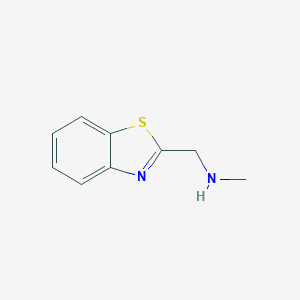

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPROQYVHMNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17681-30-0 | |

| Record name | (1,3-benzothiazol-2-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzothiazol-2-ylmethyl-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of Benzothiazol-2-ylmethyl-methyl-amine (CAS No. 17681-30-0). This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries who are interested in the benzothiazole scaffold. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information, provides predicted properties, and outlines general experimental protocols based on related compounds.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This compound, a specific derivative, is noted for its potential applications in pharmaceutical development, particularly in the context of neurological disorders, and as an intermediate in the synthesis of agrochemicals.[1] This guide aims to provide a detailed summary of its known and predicted physicochemical characteristics, a plausible synthesis pathway with a general experimental protocol, and a discussion of its potential biological relevance based on the activities of structurally related benzothiazole compounds.

Physicochemical Properties

General Information

| Property | Value | Source |

| IUPAC Name | N-((1,3-Benzothiazol-2-yl)methyl)-N-methylamine | Chem-Impex[1] |

| Synonyms | Benzothiazol-2-ylmethylmethylamine | Chem-Impex[1] |

| CAS Number | 17681-30-0 | Chem-Impex[1] |

| Molecular Formula | C₉H₁₀N₂S | Chem-Impex[1] |

| Molecular Weight | 178.26 g/mol | Chem-Impex[1] |

| Appearance | Crystal powder | Chem-Impex[1] |

| Storage Conditions | 0-8 °C | Chem-Impex[1] |

Predicted Physicochemical Data

The following table presents predicted physicochemical properties from computational models. These values should be used as estimates and require experimental verification.

| Property | Predicted Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP | 2.187 (for a related isomer) | Cheméo[2] |

| Water Solubility | log₁₀WS: -2.91 (for a related isomer) | Cheméo[2] |

| pKa | Not available | - |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible and common synthetic route involves the nucleophilic substitution of a leaving group on the methyl carbon of a 2-substituted benzothiazole with methylamine. A general procedure based on the synthesis of similar compounds is outlined below.

Synthetic Pathway

A likely synthetic route starts from the commercially available 2-(chloromethyl)-1,3-benzothiazole and its reaction with methylamine.

Caption: Plausible synthetic route for this compound.

General Experimental Protocol

Synthesis of N-((1,3-Benzothiazol-2-yl)methyl)-N-methylamine

-

Reaction Setup: To a solution of 2-(chloromethyl)-1,3-benzothiazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add an excess of methylamine (e.g., a 40% solution in water or a 2M solution in THF, 3.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The proton NMR would be expected to show signals for the aromatic protons of the benzothiazole ring, a singlet for the methylene protons, and a singlet for the N-methyl protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To determine the melting point and assess the purity of the crystalline product.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities, including applications in neurological disorders.

Role in Neurological Disorders

Several benzothiazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][3] The mechanism of action for many of these compounds involves targeting key pathological processes in these diseases.

References

Spectroscopic and Analytical Characterization of Benzothiazol-2-ylmethyl-methyl-amine: A Technical Guide

Introduction

Benzothiazol-2-ylmethyl-methyl-amine, also known as N-(1,3-Benzothiazol-2-ylmethyl)-N-methylamine (CAS No: 17681-30-0), is a heterocyclic amine with potential applications in pharmaceutical and materials science research. A thorough understanding of its molecular structure is fundamental for its application and development. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for the elucidation and confirmation of its chemical structure.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents data from closely related structural analogues: 2-Aminobenzothiazole and 2-Methylbenzothiazole. This comparative approach allows for a reasoned prediction of the spectral characteristics of the target compound. Furthermore, detailed, generalized experimental protocols for each spectroscopic technique are provided to aid researchers in acquiring data for this and similar compounds.

Predicted Spectroscopic Profile of this compound

Based on the analysis of its structural analogues, the following spectroscopic features are predicted for this compound:

-

¹H NMR: The spectrum is expected to show signals for the four aromatic protons on the benzothiazole ring, typically in the range of 7.0-8.1 ppm. A singlet corresponding to the methylene protons (-CH₂-) would likely appear around 4.0-5.0 ppm. A singlet for the methyl group protons (-NCH₃) is anticipated in the upfield region, around 2.0-3.0 ppm.

-

¹³C NMR: The spectrum will feature signals for the nine distinct carbon atoms. The carbon of the C=N group within the thiazole ring is expected at a significant downfield shift, likely above 160 ppm. Aromatic carbons will resonate in the 110-155 ppm range. The methylene carbon (-CH₂-) and the methyl carbon (-NCH₃) will appear in the upfield region.

-

IR Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic ring and the alkyl groups (~2850-3100 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-N stretching (~1250-1350 cm⁻¹). The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (178.26 g/mol ). Common fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the methylene group and the benzothiazole ring.

Spectroscopic Data of Structural Analogues

The following tables summarize the experimental spectroscopic data for 2-Aminobenzothiazole and 2-Methylbenzothiazole, which serve as a basis for predicting the spectrum of this compound.

Analogue 1: 2-Aminobenzothiazole

Table 1: NMR Spectroscopic Data for 2-Aminobenzothiazole

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.85 | Broad Singlet | -NH₂ (2H) |

| ~7.65 | Doublet | Aromatic Proton | |

| ~7.41 | Doublet | Aromatic Proton | |

| ~6.91 | Triplet | Aromatic Proton | |

| ¹³C | ~167.6 | - | C2 (C-NH₂) |

| ~151.3 | - | C7a (Quaternary) | |

| ~132.1 | - | Quaternary Carbon | |

| ~129.2 | - | Aromatic CH | |

| ~122.5 | - | Aromatic CH | |

| ~121.0 | - | Aromatic CH | |

| ~110.9 | - | Aromatic CH |

Solvent: DMSO-d₆[1]

Table 2: IR and MS Data for 2-Aminobenzothiazole

| Technique | Key Peaks / Values | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 3310, 3027, 1660, 1634, 1572 | N-H stretch, Aromatic C-H stretch, C=O (amide from synthesis), C=N stretch, C=C stretch |

| MS (m/z) | 226 (M⁺), 191, 149, 134 | Molecular ion (for chloroacetyl derivative), fragmentation peaks |

Analogue 2: 2-Methylbenzothiazole

Table 3: NMR Spectroscopic Data for 2-Methylbenzothiazole

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.93 | Doublet | Aromatic Proton |

| 7.77 | Doublet | Aromatic Proton | |

| 7.40 | Triplet | Aromatic Proton | |

| 7.32 | Triplet | Aromatic Proton | |

| 2.79 | Singlet | -CH₃ (3H) | |

| ¹³C | ~167 | - | C2 (C-CH₃) |

| ~153 | - | C7a (Quaternary) | |

| ~135 | - | C3a (Quaternary) | |

| ~126 | - | Aromatic CH | |

| ~125 | - | Aromatic CH | |

| ~122 | - | Aromatic CH | |

| ~121 | - | Aromatic CH | |

| ~20 | - | -CH₃ |

Solvent: CDCl₃[2]

Table 4: IR and MS Data for 2-Methylbenzothiazole

| Technique | Key Peaks / Values | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 3060, 2920, 1595, 1475, 1430 | Aromatic C-H stretch, Aliphatic C-H stretch, C=N stretch, C=C stretch |

| MS (m/z) | 149 (M⁺), 148, 108, 69 | Molecular ion, loss of H, further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra of benzothiazole derivatives is as follows:[3][4]

-

Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[4]

-

Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of a solid benzothiazole derivative is as follows:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal.[5] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Another method is the thin solid film method, where the sample is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate.[6]

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and its spectrum is recorded, typically over a range of 4000–400 cm⁻¹.[3]

Mass Spectrometry (MS)

A general procedure for acquiring a mass spectrum using Electron Ionization (EI) is as follows:[7][8]

-

Sample Introduction: The sample, dissolved in a suitable volatile solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized in the ion source.[7]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M⁺) and various fragment ions.[8][9]

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a novel benzothiazole derivative like this compound.

Caption: Logical workflow for the synthesis and spectroscopic analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylbenzothiazole(120-75-2) 1H NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Benzothiazole Derivatives: A Technical Guide for Researchers

An In-depth Examination of the Crystallography and Biological Significance of Benzothiazole-Based Compounds

This technical guide provides a comprehensive overview of the crystal structure analysis of benzothiazole derivatives, aimed at researchers, scientists, and professionals in drug development. Benzothiazoles are a significant class of heterocyclic compounds that form the core structure of numerous molecules with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document details the crystallographic parameters of representative benzothiazole-containing molecules, outlines the experimental protocols for their structural determination, and visualizes associated biological signaling pathways.

While a specific crystal structure for "Benzothiazol-2-ylmethyl-methyl-amine" is not publicly available, this guide presents detailed analyses of the closely related structures: N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine and Bis(benzothiazol-2-ylmethyl)amine.[4][5] These compounds serve as excellent models for understanding the structural characteristics of this chemical family.

Crystallographic Data of Benzothiazole Derivatives

The determination of the three-dimensional atomic arrangement in a crystal provides invaluable insights into its physical and chemical properties.[6][7] The following tables summarize the key crystallographic data for the two representative benzothiazole derivatives, obtained through single-crystal X-ray diffraction.[4][5]

Table 1: Crystal Data and Structure Refinement for N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine [4]

| Parameter | Value |

| Empirical Formula | C₂₄H₁₈N₄S₃ |

| Formula Weight ( g/mol ) | 495.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6530 (3) |

| b (Å) | 14.3098 (6) |

| c (Å) | 14.5822 (7) |

| α (°) | 61.471 (1) |

| β (°) | 88.474 (2) |

| γ (°) | 79.138 (1) |

| Volume (ų) | 1194.61 (9) |

| Z | 2 |

| Temperature (K) | 100 |

| Radiation (λ, Å) | 0.71073 (Mo Kα) |

| R-factor (R[F² > 2σ(F²)]) | 0.038 |

| Weighted R-factor (wR(F²)) | 0.110 |

Table 2: Crystal Data and Structure Refinement for Bis(benzothiazol-2-ylmethyl)amine [5]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₃N₃S₂ |

| Formula Weight ( g/mol ) | 311.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.8478 (5) |

| b (Å) | 5.8042 (3) |

| c (Å) | 16.1548 (9) |

| β (°) | 97.910 (1) |

| Volume (ų) | 728.85 (7) |

| Z | 2 |

| Temperature (K) | 298 |

| Radiation (λ, Å) | 0.71073 (Mo Kα) |

| R-factor (R[F² > 2σ(F²)]) | 0.029 |

| Weighted R-factor (wR(F²)) | 0.079 |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and crystal structure determination of benzothiazole derivatives, based on established procedures.[4][5][8][9][10][11]

Synthesis of Benzothiazole Derivatives

A common route for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles. For instance, the reaction of 2-aminobenzenethiol with chloroacetic acid can yield 2-(chloromethyl)benzo[d]thiazole, a versatile intermediate for further functionalization.[8]

Single-Crystal X-ray Diffraction

The definitive method for determining the molecular structure of crystalline solids is single-crystal X-ray diffraction.[6][7][12] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

A suitable single crystal is mounted on a diffractometer. For the analysis of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, a Bruker APEXII CCD diffractometer was used.[4] Data is collected at a specific temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.[4] The collected diffraction data is then processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.

Biological Significance and Signaling Pathways

Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, with many acting as potent anticancer agents.[1][13] Their mechanism of action often involves the modulation of key cellular signaling pathways that are critical for cancer cell growth and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. Several benzothiazole derivatives have been identified as inhibitors of this pathway, making it a key target in cancer therapy.[13][14]

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that controls cell division and differentiation. Inhibition of the ERK pathway is a promising strategy for cancer treatment, and some benzothiazole compounds have demonstrated the ability to block this cascade.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. jchr.org [jchr.org]

- 4. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bis(benzothiazol-2-ylmethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rigaku.com [rigaku.com]

- 7. excillum.com [excillum.com]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. jetir.org [jetir.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. jocpr.com [jocpr.com]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Solubility of Benzothiazol-2-ylmethyl-methyl-amine in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Benzothiazol-2-ylmethyl-methyl-amine in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document outlines the predicted solubility based on the physicochemical properties of the benzothiazole scaffold and related structures. Furthermore, detailed experimental protocols for determining solubility are provided for researchers and drug development professionals. This guide aims to be a valuable resource for scientists working with this and similar chemical entities.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The solubility of these compounds in various organic solvents is a critical parameter that influences their synthesis, purification, formulation, and biological activity. This compound, as a specific derivative, is expected to exhibit solubility behavior dictated by its structural features, namely the benzothiazole ring, the methyl-amine side chain, and the overall molecular polarity.

This guide provides a predictive assessment of the solubility of this compound and standardized methodologies for its empirical determination.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Low | The polar amine group limits solubility in highly non-polar aliphatic solvents. |

| Toluene | Non-polar Aromatic | Moderate to High | Favorable π-π stacking interactions can occur between the toluene and the benzothiazole ring. |

| Dichloromethane (DCM) | Polar Aprotic | High | Good balance of polarity to solvate both the aromatic and amine portions of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the amine group. |

| Acetone | Polar Aprotic | Moderate to High | The polar ketone group can interact with the polar functionalities of the molecule. |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amine group, facilitating solubility. |

| Ethanol | Polar Protic | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| Isopropanol | Polar Protic | Moderate | The increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Another highly polar aprotic solvent capable of strong dipole-dipole interactions. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound.

Materials and Methods

-

Compound: this compound (purity >98%)

-

Solvents: HPLC grade organic solvents as listed in the table above.

-

Equipment:

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the respective organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet any remaining suspended particles.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulate matter.

-

-

Quantitative Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, experimentally determined solubility data for this compound is not currently prevalent in the literature, its molecular structure suggests a favorable solubility profile in a wide array of common organic solvents, particularly polar aprotic and polar protic solvents. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this compound, which is a crucial step in its further development and application in various scientific fields. The methodologies and predictive data presented in this guide serve as a foundational resource for professionals in research and drug development.

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Benzothiazol-2-ylmethyl-methyl-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of pharmacological activities.[1] The thermal stability and degradation profile of these compounds are critical parameters that influence their storage, formulation, and therapeutic efficacy. This technical guide provides a comprehensive analysis of the predicted thermal behavior of "Benzothiazol-2-ylmethyl-methyl-amine," a representative member of this chemical class. Due to the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related benzothiazole and amine compounds to construct a presumptive thermal profile. It details standardized experimental protocols for thermal analysis and outlines a probable degradation pathway. Furthermore, this guide visualizes the PI3K/AKT/mTOR signaling pathway, a significant biological target for many benzothiazole derivatives, to provide context for its potential pharmacological applications.

Predicted Thermal Stability

The thermal stability of "this compound" can be inferred by examining the thermal behavior of analogous compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal properties of chemical substances.[2] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow into or out of a sample, revealing phase transitions like melting and exothermic decomposition events.[2]

Data Presentation: Comparative Thermal Analysis of Related Benzothiazole Derivatives

To establish a baseline for the expected thermal stability of "this compound," the following table summarizes TGA and DSC data for structurally related benzothiazole derivatives.

| Compound | Analysis Method | Key Thermal Events | Reference |

| 2-Aminobenzothiazole | TGA/DSC | Melting point: 126–129 °C; Onset of decomposition determined by TGA. | [3] |

| Hydroxy-substituted phenyl benzothiazoles | TGA/DTA | Major decomposition with mass loss observed between 130 and 300 °C, attributed to the thermal cleavage of organic segments. | [4] |

| 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) | DSC | A strong exothermic peak appears between 350-425°C, with an average decomposition heat of -852.41 J/g. The initial decomposition temperature varies from 345°C to 402°C depending on the heating rate. | [5] |

| N-cyclohexyl-2-benzothiazole sulfenamide (CBS) | TGA | Decomposition starts at 195°C. The first step has a peak decomposition temperature of approximately 240°C, and the second step, corresponding to the decomposition of the benzothiazole moiety, occurs between 250-350°C. | [6] |

Based on this comparative data, "this compound" is expected to be a solid at room temperature with a distinct melting point. Its decomposition is likely to commence at temperatures above 150°C, with the potential for a multi-stage degradation process involving both the side chain and the benzothiazole core.

Proposed Degradation Profile

The thermal degradation of "this compound" is anticipated to proceed through a series of reactions involving the cleavage of its weakest bonds. The proposed degradation pathway is informed by studies on the pyrolysis of polybenzothiazoles, benzylamines, and methylamines.

The primary degradation is expected to initiate with the homolytic cleavage of the C-N bond between the methylene group and the secondary amine, as this is often the most labile bond in benzylamine structures.[7][8] This would generate a benzothiazol-2-ylmethyl radical and a methylamino radical.

Subsequent degradation steps may involve:

-

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules, leading to the formation of stable products and initiating chain reactions.

-

Imines Formation: The pyrolysis of methylamines is known to produce imines as intermediates.[9]

-

Benzothiazole Ring Opening: At higher temperatures, the stable benzothiazole ring is expected to decompose. Studies on polybenzothiazoles suggest that this involves the cleavage of C-N and C-S bonds, potentially releasing hydrogen cyanide and hydrogen sulfide.[10]

-

Cross-linking and Char Formation: The radical species can combine to form higher molecular weight products and eventually a carbonaceous char at elevated temperatures.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC experiments to determine the thermal stability and degradation profile of "this compound".

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss at each stage.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground "this compound" into a ceramic or platinum TGA pan.

-

Instrumentation: Utilize a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program: Equilibrate the sample at 30°C, followed by heating at a constant rate of 10 °C/min to a final temperature of 600-800°C.[4]

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will indicate the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass lost at each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and the enthalpy of decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of "this compound" into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

-

Instrumentation: Employ a differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate the sample at a temperature below its expected melting point (e.g., 30°C). Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its decomposition point.[3]

-

-

Data Analysis: The DSC thermogram will show heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks usually indicate decomposition. The peak onset temperature can be taken as the melting or decomposition temperature, and the area under the peak corresponds to the enthalpy change of the transition.

Biological Context and Signaling Pathways

Derivatives of 2-aminobenzothiazole have garnered significant attention in drug discovery for their potential to inhibit various protein kinases, including those in the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][11]

Mandatory Visualization: PI3K/AKT/mTOR Signaling Pathway

The following diagram, generated using Graphviz, illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and highlights potential points of inhibition by benzothiazole derivatives.

Conclusion

This technical guide provides a foundational understanding of the anticipated thermal stability and degradation profile of "this compound." While direct experimental data is not yet available, the analysis of structurally related compounds offers valuable insights. The proposed degradation pathway, initiated by C-N bond cleavage, provides a framework for understanding its behavior at elevated temperatures. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of these crucial physicochemical properties. Furthermore, the visualization of the PI3K/AKT/mTOR pathway underscores the potential biological relevance of this class of compounds, guiding future research in drug development. It is recommended that the hypotheses presented in this guide be confirmed through rigorous experimental investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Minsky DTIC [dtic.minsky.ai]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Quantum chemical calculations for "Benzothiazol-2-ylmethyl-methyl-amine"

An In-Depth Technical Guide to the Quantum Chemical and Experimental Analysis of Benzothiazol-2-ylmethyl-methyl-amine

This technical guide provides a comprehensive theoretical and experimental framework for the study of "this compound," a derivative of the versatile benzothiazole scaffold. Benzothiazole and its derivatives are of significant interest to medicinal and organic chemists due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for synthesis, characterization, and in-silico quantum chemical analysis.

Proposed Synthesis and Experimental Protocols

As no direct synthesis for this compound is readily available in the surveyed literature, a plausible synthetic route is proposed based on established methods for analogous 2-substituted benzothiazoles. The most common approach involves the nucleophilic substitution of a leaving group at the 2-methyl position of the benzothiazole core.[2][3]

Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available 2-aminothiophenol, which is first converted to 2-chloromethyl-benzothiazole. This intermediate is then reacted with methylamine to yield the target compound, this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-benzothiazole (Intermediate)

This procedure is adapted from methods utilizing chloroacetic acid or its derivatives with 2-aminothiophenol.[4][5]

-

To a solution of 2-aminothiophenol (1.0 eq) in glacial acetic acid, add chloroacetyl chloride (1.1 eq) dropwise at 0-5 °C.

-

After the addition is complete, irradiate the reaction mixture in a microwave synthesizer at 120 °C for 10-15 minutes.[4]

-

Alternatively, the condensation can be performed by heating the reactants with polyphosphoric acid (PPA) at 180 °C for 8 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to obtain 2-chloromethyl-benzothiazole.

Protocol 2: Synthesis of this compound (Target Compound)

This protocol is based on the reaction of 2-chloroacetamido benzothiazoles with various amines.[3]

-

Dissolve 2-chloromethyl-benzothiazole (1.0 eq) in a suitable solvent such as Dimethylformamide (DMF).

-

Add an aqueous solution of methylamine (2.0 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

Protocol 3: Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Record the FT-IR spectrum of the purified compound using KBr pellets. Characteristic peaks are expected for N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), aliphatic C-H stretching (2800-3000 cm⁻¹), C=N stretching (1600-1630 cm⁻¹), and C-S stretching (600-700 cm⁻¹).[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H NMR spectrum. Expect signals for the aromatic protons of the benzothiazole ring (typically in the δ 7.0-8.5 ppm range), a singlet for the methylene (-CH₂-) protons, and a signal for the methyl (-CH₃) protons.[8]

-

Record the ¹³C NMR spectrum. Expect distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbon.[9][10]

-

-

Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules.[11] The following protocol outlines a standard computational approach for "this compound".

Computational Methodology

The calculations should be performed using a quantum chemistry software package like Gaussian. The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[12] For an accurate description, especially of systems containing heteroatoms, a basis set with polarization and diffuse functions is recommended, such as 6-311++G(d,p).[13][14]

Protocol 4: Computational Details

-

Structure Optimization: The initial molecular structure is built and optimized without constraints. The optimization should be performed at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results provide theoretical IR spectra.[11]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is determined to assess the molecule's chemical reactivity and kinetic stability.

-

NMR Simulation: The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations, based on published data for similar benzothiazole derivatives.

Data Presentation

Table 1: Predicted Geometric Parameters for this compound (Estimated values based on similar structures[15][16])

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=N (thiazole) | ~1.37 Å |

| C-S (thiazole) | ~1.76 Å | |

| C-N (amine) | ~1.46 Å | |

| C-C (methylene) | ~1.52 Å | |

| Bond Angle (°) | C-S-C (thiazole) | ~89° |

| S-C-N (thiazole) | ~115° | |

| C-C-N (amine) | ~112° |

| Dihedral Angle (°) | C(ring)-C(methylene)-N-C(methyl) | ~170-180° |

Table 2: Predicted Major Vibrational Frequencies (IR) (Estimated values based on similar structures[6][11][17])

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~3350 | N-H Stretch | Medium |

| ~3080 | Aromatic C-H Stretch | Medium |

| ~2950 | Aliphatic C-H Stretch | Medium |

| ~1615 | C=N Stretch (thiazole ring) | Strong |

| ~1570 | Aromatic C=C Stretch | Strong |

| ~1450 | CH₂/CH₃ Bending | Medium |

| ~690 | C-S Stretch | Medium |

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity, stability |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) (Estimated values relative to TMS, based on similar structures[8][9][18][19])

| ¹H NMR | Assignment | Predicted Shift (ppm) |

|---|---|---|

| Aromatic | H4, H5, H6, H7 | 7.20 - 8.10 |

| Methylene | -CH₂- | ~4.0 - 4.5 |

| Methyl | -CH₃ | ~2.4 - 2.6 |

| Amine | -NH- | ~1.5 - 2.5 (broad) |

| ¹³C NMR | Assignment | Predicted Shift (ppm) |

| Aromatic | C2 (C=N) | ~165 - 170 |

| Aromatic | C3a, C7a (bridgehead) | ~135, ~152 |

| Aromatic | C4, C5, C6, C7 | ~120 - 128 |

| Methylene | -CH₂- | ~50 - 55 |

| Methyl | -CH₃ | ~30 - 35 |

This comprehensive guide provides a robust framework for the synthesis and detailed computational analysis of this compound. By integrating experimental protocols with quantum chemical calculations, researchers can gain deep insights into the molecule's properties, paving the way for its potential applications in drug discovery and materials science.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. repository.qu.edu.iq [repository.qu.edu.iq]

- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Potential Biological Activities of 2-(Aminomethyl)benzothiazole Derivatives: A Technical Overview

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to impart a wide range of pharmacological properties to molecules that contain it.[1][2] Derivatives of benzothiazole have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] This document focuses on derivatives with an aminomethyl substituent at the 2-position, which are of significant interest for further therapeutic development.

Anticancer Activity

Derivatives of the 2-aminobenzothiazole scaffold have demonstrated significant potential as anticancer agents.[3] Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt signaling pathway.[6][7]

Quantitative Data on Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various benzothiazole derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [3] |

| A549 | Lung Cancer | 9.62 | [3] | |

| A375 | Malignant Melanoma | 8.07 | [3] | |

| Compound 24 | C6 | Rat Glioma | 4.63 | [3] |

| A549 | Human Lung Adenocarcinoma | 39.33 | [3] | |

| 2-(4-Aminophenyl)benzothiazole (5a) | MCF-7 | Breast Cancer | <0.001 | [8] |

| MDA 468 | Breast Cancer | <0.001 | [8] | |

| 2-(4-Amino-3-methylphenyl)benzothiazole (9a) | Ovarian, Lung, and Renal Cell Lines | Various | Potent Activity | [8] |

| L1 (Benzothiazole Aniline Ligand) | Liver, Breast, Lung, Prostate, Kidney, and Brain Cancer Cells | Various | More cytotoxic than cisplatin | [9] |

| L1Pt (Platinum Complex of L1) | Liver Cancer Cells | Liver Cancer | Selective inhibitory activity | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Benzothiazole derivative (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

-

Compound Treatment: Serial dilutions of the benzothiazole derivative are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compound. Control wells containing medium with DMSO (vehicle control) and medium alone (blank) are also included.[10]

-

Incubation: The plate is incubated for a further 48 or 72 hours under the same conditions.[10]

-

MTT Addition: After the incubation period, 10 µL of the MTT reagent is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[14]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.[11]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition

Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[6][7][15]

Caption: PI3K/Akt signaling pathway and the inhibitory action of certain benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their broad-spectrum antimicrobial properties, showing activity against various strains of bacteria and fungi.[16][17][18]

Quantitative Data on Antimicrobial Activity of Benzothiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiazole derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 16c | Staphylococcus aureus | 0.025 mM | [16] |

| Compound 16b | DHPS enzyme (IC50) | 7.85 | [16] |

| Compound 2j | Various Bacteria | 0.23–0.94 (MIC) | [17] |

| 0.47–1.88 (MBC) | [17] | ||

| Compound 2d | Various Fungi | 0.06–0.47 (MIC) | [17] |

| 0.11–0.94 (MFC) | [17] | ||

| Compound 3h | ESKAPE Pathogens & Candida spp. | 16-32 | [4] |

| Compound 18 | Pseudomonas aeruginosa | 0.10 (MIC) | [18] |

| 0.12 (MBC) | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[19][20][21]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Benzothiazole derivative (stock solution in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the benzothiazole derivative is prepared in the broth directly in the wells of the 96-well plate.[22]

-

Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.[20]

-

Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.[22]

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.[19]

-

MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[23]

Neuroprotective Potential

Emerging research suggests that benzothiazole derivatives may have therapeutic applications in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][5] Some derivatives have shown neuroprotective effects in preclinical models. For instance, certain 2-substituted benzothiazoles have demonstrated the ability to protect against neuronal damage.[5] While the exact mechanisms are still under investigation, they may involve the modulation of neurotransmitter systems or the inhibition of protein aggregation.

Experimental Workflow: Evaluation of Neuroprotective Effects

The following diagram illustrates a general workflow for assessing the neuroprotective potential of benzothiazole derivatives in a preclinical model of Parkinson's disease.

Caption: A generalized workflow for assessing the neuroprotective effects of test compounds.

Conclusion

While specific data on "Benzothiazol-2-ylmethyl-methyl-amine" remains elusive, the broader class of 2-(aminomethyl)benzothiazole derivatives represents a promising scaffold in drug discovery. The available literature strongly supports their potential as anticancer and antimicrobial agents, with emerging evidence for their utility in neurodegenerative disorders. Further structure-activity relationship (SAR) studies and mechanistic investigations are warranted to optimize the therapeutic potential of this versatile class of compounds. The experimental protocols and pathway information provided in this guide offer a foundational framework for researchers to further explore the biological activities of novel benzothiazole derivatives.

References

- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. atcc.org [atcc.org]

- 15. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Broth microdilution - Wikipedia [en.wikipedia.org]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico Prediction of "Benzothiazol-2-ylmethyl-methyl-amine" Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the biological targets of the novel compound "Benzothiazol-2-ylmethyl-methyl-amine" (CAS No. 17681-30-0). This document outlines a systematic approach, from initial computational screening to experimental validation, designed to elucidate the mechanism of action and potential therapeutic applications of this benzothiazole derivative.

Introduction to this compound

This compound is a chemical entity belonging to the benzothiazole class of compounds, which are known to exhibit a wide range of biological activities. The prediction of its specific molecular targets is a critical first step in the drug discovery and development process, enabling a hypothesis-driven approach to understanding its pharmacological effects. This guide will explore various computational techniques to identify potential protein targets.

In Silico Target Prediction Methodologies

A multi-faceted in silico approach, combining both structure-based and ligand-based methods, is recommended to increase the confidence in predicted targets.

Reverse Docking

Reverse docking is a computational technique used to identify the potential protein targets of a small molecule by docking it against a large library of 3D protein structures.[1][2] This method is particularly useful when no prior knowledge of the compound's targets is available.

Workflow:

-

Ligand Preparation: The 3D structure of "this compound" is generated and optimized to its lowest energy conformation.

-

Target Database Selection: A comprehensive database of protein structures, such as the Protein Data Bank (PDB), is utilized. The database can be filtered to include only human proteins or specific protein families of interest.

-

Docking Simulation: The ligand is docked against the binding sites of each protein in the selected database using software like AutoDock Vina.[3]

-

Scoring and Ranking: The binding affinity of the ligand to each protein is calculated and scored. The results are then ranked to prioritize potential targets with the highest binding affinities.[3]

Table 1: Hypothetical Top 10 Predicted Targets from Reverse Docking

| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -9.8 | LYS54, GLU71, MET108 |

| 2 | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -9.5 | PHE80, LEU83, LYS33 |

| 3 | Tyrosine-protein kinase ABL1 | 2HYY | -9.2 | MET318, ILE360, PHE382 |

| 4 | Heat shock protein 90 (HSP90) | 3LKV | -9.1 | LEU48, ASN51, LYS58 |

| 5 | Estrogen receptor alpha (ERα) | 1A52 | -8.9 | LEU346, THR347, LEU384 |

| 6 | Peroxisome proliferator-activated receptor gamma (PPARγ) | 3DZY | -8.7 | HIS323, HIS449, TYR473 |

| 7 | Glucocorticoid receptor (GR) | 1M2Z | -8.5 | ASN564, GLN570, ARG611 |

| 8 | Histone deacetylase 1 (HDAC1) | 4BKX | -8.3 | HIS142, HIS143, TYR206 |

| 9 | Carbonic anhydrase II (CA-II) | 1CA2 | -8.1 | HIS94, HIS96, THR199 |

| 10 | Monoamine oxidase B (MAO-B) | 2BYB | -8.0 | TYR398, TYR435, CYS172 |

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[4][5][6][7] This can be done through ligand-based or structure-based approaches.[5]

-

Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features.[5]

-

Structure-Based Pharmacophore Modeling: When the target's 3D structure is available, this approach identifies key interaction points within the binding site.[5]

Workflow:

-

Feature Definition: Key chemical features of "this compound" are identified, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

Model Generation: A pharmacophore model is generated based on the spatial arrangement of these features.

-

Database Screening: The generated model is used to screen compound databases to identify other molecules with similar pharmacophoric features, which may bind to the same target.

Table 2: Hypothetical Pharmacophore Features of this compound

| Feature | Type | Location (Relative Coordinates) |

| 1 | Aromatic Ring | Benzothiazole Core |

| 2 | Hydrogen Bond Acceptor | Nitrogen in Thiazole Ring |

| 3 | Hydrogen Bond Donor | Amine Group |

| 4 | Hydrophobic Centroid | Methyl Group |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[8][9][10] By building a QSAR model for a set of compounds with known activity against a particular target, the activity of "this compound" can be predicted.[11][12]

Workflow:

-

Data Collection: A dataset of compounds with known biological activity against a potential target (identified through reverse docking or pharmacophore modeling) is compiled.

-

Descriptor Calculation: Molecular descriptors (physicochemical properties) are calculated for each compound in the dataset.

-

Model Building: A statistical model (e.g., multiple linear regression, partial least squares) is built to correlate the descriptors with the biological activity.

-

Activity Prediction: The model is used to predict the biological activity of "this compound".

Table 3: Hypothetical QSAR Model for MAPK1 Inhibition

| Model Parameter | Value |

| Training Set Size | 150 compounds |

| Test Set Size | 50 compounds |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.78 |

| Predicted pIC50 for this compound | 7.2 |

Integrated In Silico Workflow

An integrated workflow combining these methodologies provides a robust framework for target prediction.

Figure 1: Integrated workflow for target prediction and validation.

Hypothetical Signaling Pathway Involvement

Based on the hypothetical top-ranked target, MAPK1, a potential signaling pathway can be proposed.

Figure 2: Hypothetical inhibition of the MAPK signaling pathway.

Experimental Validation Protocols

Computational predictions must be validated through experimental assays.[13][14]

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of "this compound" to the predicted protein target.

Methodology:

-

Immobilization: The purified recombinant target protein is immobilized on a sensor chip.

-

Binding Analysis: A series of concentrations of "this compound" are flowed over the sensor chip.

-

Data Acquisition: The change in the refractive index at the sensor surface is measured in real-time, which is proportional to the amount of bound analyte.

-

Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined, and the equilibrium dissociation constant (K_D) is calculated.

Table 4: Hypothetical SPR Binding Data for MAPK1

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| This compound | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Positive Control (Known Inhibitor) | 2.1 x 10⁵ | 1.8 x 10⁻⁴ | 0.86 |

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the binding interaction between the compound and the target protein.

Methodology:

-

Sample Preparation: The target protein is placed in the sample cell, and "this compound" is loaded into the injection syringe.

-

Titration: The compound is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed during the binding event is measured.

-

Data Analysis: The binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (K_A), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Cell-Based Kinase Activity Assay

Objective: To assess the inhibitory effect of "this compound" on the enzymatic activity of the predicted kinase target in a cellular context.

Methodology:

-

Cell Culture: A relevant cell line expressing the target kinase (e.g., A549 for MAPK1) is cultured.

-

Compound Treatment: The cells are treated with increasing concentrations of "this compound".

-

Cell Lysis: After a defined incubation period, the cells are lysed to extract the proteins.

-

Kinase Activity Measurement: The activity of the target kinase is measured using a specific substrate and a detection method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the phosphorylated substrate.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Table 5: Hypothetical Cell-Based Kinase Inhibition Data

| Target Kinase | Cell Line | IC50 (µM) |

| MAPK1 | A549 | 0.5 |

| CDK2 | MCF-7 | 1.2 |

| ABL1 | K562 | > 10 |

Logical Relationships in In Silico Target Prediction

The various in silico methods are interconnected and provide complementary information.

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 3. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 6. Pharmacophore modeling | PDF [slideshare.net]

- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 8. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 9. jocpr.com [jocpr.com]

- 10. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 12. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

The Ascendant Trajectory of Benzothiazoles: A Deep Dive into the Synthesis, History, and Biological Significance of Benzothiazol-2-ylmethyl-methyl-amine and Its Analogs

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the rich chemical history and burgeoning therapeutic potential of benzothiazole derivatives, with a specific focus on the 2-(aminomethyl) scaffold.

The benzothiazole nucleus, a bicyclic heterocyclic system, has long been a cornerstone in the landscape of medicinal chemistry. First synthesized in 1887, this privileged scaffold has demonstrated a remarkable versatility, giving rise to a vast and diverse library of compounds with a wide spectrum of biological activities.[1] From anticancer and antimicrobial to anti-inflammatory and neuroprotective properties, benzothiazole derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[2][3] This in-depth guide provides a comprehensive literature review and historical perspective on "Benzothiazol-2-ylmethyl-methyl-amine" and its closely related analogs, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological pathways.

A Rich History and Evolving Synthesis

The journey of benzothiazole chemistry began with the foundational work on its core structure. Over the decades, synthetic methodologies have evolved significantly, allowing for the facile introduction of a wide array of substituents, thereby enabling extensive structure-activity relationship (SAR) studies.[4] A pivotal strategy for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophilic partners such as carboxylic acids, aldehydes, or acyl chlorides.[5][6]

The synthesis of the target compound, This compound , can be logically approached through a two-step process starting from the readily available 2-aminothiophenol. The initial step involves the formation of the key intermediate, 2-(chloromethyl)benzothiazole. This can be achieved through the reaction of 2-aminothiophenol with chloroacetyl chloride.[7][8] Subsequent nucleophilic substitution of the chlorine atom with methylamine affords the desired product.

Therapeutic Potential: A Hub of Biological Activity

The benzothiazole scaffold is a recurring motif in a multitude of biologically active compounds.[9] Derivatives bearing substituents at the 2-position have shown particular promise in oncology and infectious diseases. The introduction of aminomethyl groups at this position has been explored as a strategy to enhance the pharmacological profile of these molecules.

Anticancer Activity

A significant body of research has been dedicated to the anticancer properties of benzothiazole derivatives.[1][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial cellular enzymes like kinases.[7][11] The table below summarizes the in vitro anticancer activity of a selection of 2-aminobenzothiazole derivatives against various cancer cell lines, highlighting their potential as lead compounds in oncology drug discovery.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |

| OMS5 | A549 | Lung Cancer | 22.13 |

| MCF-7 | Breast Cancer | 39.51 | |

| OMS14 | A549 | Lung Cancer | 34.09 |

| MCF-7 | Breast Cancer | 61.03 | |

| Compound 29 | SKRB-3 | Breast Cancer | 0.0012 |

| SW620 | Colon Cancer | 0.0043 | |

| A549 | Lung Cancer | 0.044 | |

| HepG2 | Liver Cancer | 0.048 | |

| Compound 35 | Lung, Breast, Renal Cancer Cell Lines | - | Growth Inhibition |

Antimicrobial Activity

In an era of growing antimicrobial resistance, the quest for novel antibacterial and antifungal agents is paramount. Benzothiazole derivatives have emerged as a promising class of antimicrobial compounds, exhibiting activity against a range of pathogenic microorganisms.[12][13][14] Their mechanism of action often involves the inhibition of essential bacterial enzymes. The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Thiophene 13 | Staphylococcus aureus | 3.125 |

| Thiazole 3 | Aspergillus fumigatus | 6.25 |

| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | 6.25 |

| Compound 11a | - | 0.10 - 0.25 (mg/mL) |

| Compound 56 & 59a-d | Klebsiella pneumoniae | 0.4 - 0.8 |

| Compound 66c | Pseudomonas aeruginosa | 3.1 - 6.2 |

| Staphylococcus aureus | 3.1 - 6.2 | |

| Escherichia coli | 3.1 - 6.2 | |

| Compound 133 | Staphylococcus aureus | 78.125 |

| Escherichia coli | 78.125 |

Experimental Protocols

Synthesis of 2-(Chloromethyl)benzothiazole

Materials:

-

2-Aminothiophenol

-

Chloroacetyl chloride

-

Acetic acid

-

Crushed ice

-

5 M Sodium hydroxide (NaOH) solution

-

Chloroform

-

Magnesium sulfate (MgSO4)

-

Petroleum ether

-

Acetone

Procedure: [7]

-

To a solution of 2-aminothiophenol (1 g, 7.93 mmol) in acetic acid (15 mL), add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise.

-

Irradiate the reaction mixture in a microwave oven at a power of 500 W for 10 minutes.

-

After cooling, pour the mixture onto crushed ice (100 mL) and basify with 5 M NaOH solution.

-

Extract the aqueous solution with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over MgSO4, and concentrate under vacuum.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and acetone (10:1 v/v) as the eluent to obtain 2-(chloromethyl)benzothiazole as a yellow solid.

Synthesis of this compound

Materials:

-

2-(Chloromethyl)benzothiazole

-

Methylamine (40% aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a flask, dissolve 2-(chloromethyl)benzothiazole (1.83 g, 10 mmol) in a suitable solvent such as dichloromethane (50 mL).

-

Add an excess of 40% aqueous methylamine solution (e.g., 20 mL).

-

Stir the reaction mixture at room temperature overnight.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.